molecular formula C20H38Br2O2 B14221154 12-Bromododecyl 8-bromooctanoate CAS No. 819883-39-1

12-Bromododecyl 8-bromooctanoate

Cat. No.: B14221154
CAS No.: 819883-39-1
M. Wt: 470.3 g/mol
InChI Key: HNPQHNMAXGOOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Bromododecyl 8-bromooctanoate is an organic compound with the molecular formula C20H38Br2O2 It is a brominated ester, characterized by the presence of two bromine atoms attached to long carbon chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Bromododecyl 8-bromooctanoate typically involves the esterification of 8-bromooctanoic acid with 12-bromododecanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using large-scale distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

12-Bromododecyl 8-bromooctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products Formed

Scientific Research Applications

12-Bromododecyl 8-bromooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 12-Bromododecyl 8-bromooctanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. This disruption can lead to cell lysis or altered cellular processes, making it useful in antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its amphiphilic nature makes it particularly useful in applications requiring interaction with lipid membranes .

Properties

CAS No.

819883-39-1

Molecular Formula

C20H38Br2O2

Molecular Weight

470.3 g/mol

IUPAC Name

12-bromododecyl 8-bromooctanoate

InChI

InChI=1S/C20H38Br2O2/c21-17-13-9-5-3-1-2-4-6-11-15-19-24-20(23)16-12-8-7-10-14-18-22/h1-19H2

InChI Key

HNPQHNMAXGOOSL-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCBr)CCCCCOC(=O)CCCCCCCBr

Origin of Product

United States

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